Tos-aminoxy-Boc-PEG4-Tos

Descripción general

Descripción

N-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos is a PEG Linker.

Actividad Biológica

Tos-aminoxy-Boc-PEG4-Tos is a synthetic compound that integrates a polyethylene glycol (PEG) moiety with an aminoxy group and a tosyl group. This compound has garnered attention in bioconjugation and drug delivery applications due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

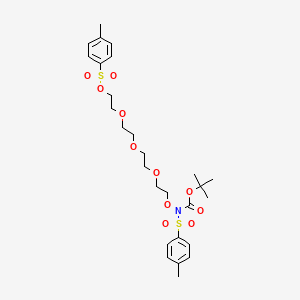

This compound is characterized by the following structural components:

- Boc Group : A tert-butyloxycarbonyl (Boc) protective group that can be removed under mild acidic conditions, allowing for further functionalization.

- Aminoxy Group : Provides nucleophilic reactivity, enabling the formation of stable covalent bonds with electrophiles.

- PEG Spacer : Enhances solubility and biocompatibility, facilitating its use in biological systems.

- Tosyl Group : Acts as an excellent leaving group in nucleophilic substitution reactions, promoting efficient bioconjugation.

The molecular formula of this compound is with a molecular weight of 463.6 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Bioconjugation : The tosyl group facilitates the attachment of biomolecules such as peptides, proteins, or small molecules, enhancing their stability and solubility in aqueous environments. This property is particularly useful in drug delivery systems where stable conjugates are essential for therapeutic efficacy .

- Enzyme Inhibition : The aminoxy functionality has been shown to interact with various enzymes, potentially acting as a reversible inhibitor. This property makes it a candidate for developing enzyme-targeted therapies .

- Cellular Uptake : The PEG component improves the pharmacokinetics of the conjugate by increasing solubility and reducing immunogenicity, which may enhance cellular uptake and bioavailability .

Applications in Research and Medicine

This compound has several applications across different fields:

- Drug Delivery Systems : Its ability to form stable conjugates makes it suitable for delivering therapeutics, including anticancer agents and peptides, directly to target cells.

- PROTAC Development : As a PEG-based linker, it is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative molecules designed to induce targeted protein degradation .

- Diagnostic Tools : The compound's reactivity allows it to be used in developing diagnostic probes that can selectively bind to specific biomolecules for imaging or detection purposes .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

-

Study on Drug Conjugation :

- Researchers utilized this compound to conjugate an anticancer drug to a targeting peptide. The resulting conjugate demonstrated enhanced solubility and improved cytotoxicity against cancer cells compared to the free drug.

- Enzyme Activity Profiling :

- In Vivo Studies :

Propiedades

IUPAC Name |

2-[2-[2-[2-[(4-methylphenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO11S2/c1-22-6-10-24(11-7-22)40(30,31)28(26(29)39-27(3,4)5)37-20-18-35-16-14-34-15-17-36-19-21-38-41(32,33)25-12-8-23(2)9-13-25/h6-13H,14-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRDQGCADASLGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.